molecular formula C7H8ClNO2 B1334645 4-Methylnicotinic acid Hydrochloride CAS No. 94015-05-1

4-Methylnicotinic acid Hydrochloride

Cat. No. B1334645
CAS RN: 94015-05-1
M. Wt: 173.6 g/mol
InChI Key: QNKFCIXWPNMUAH-UHFFFAOYSA-N
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Description

4-Methylnicotinic acid hydrochloride, also known as 4-MNA, is a synthetic compound with a wide range of applications in scientific research. It is a derivative of nicotinic acid, and is used as a ligand for various biochemical and physiological studies. 4-MNA has a number of advantages over other compounds, including its high solubility, low toxicity, and low cost, making it a popular choice for many research applications.

Mechanism of Action

While the exact mechanism of action of 4-Methylnicotinic acid Hydrochloride is not clear, it is thought to be similar to that of Methyl nicotinate, which is known to promote the release of prostaglandin D2 . This action is strictly locally-acting due to its short half-life .

Safety and Hazards

4-Methylnicotinic acid Hydrochloride is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects .

Biochemical Analysis

Biochemical Properties

4-Methylnicotinic acid hydrochloride plays a significant role in biochemical reactions, particularly in the metabolism of nicotinic acid derivatives. It interacts with several enzymes and proteins, including nicotinamide adenine dinucleotide (NAD) synthetase and nicotinamide phosphoribosyltransferase (NAMPT). These interactions are crucial for the synthesis and recycling of NAD, a vital coenzyme in cellular redox reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of sirtuins, a family of NAD-dependent deacetylases, which play a role in regulating cellular stress responses, aging, and metabolism . Additionally, it affects the expression of genes involved in oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with NAD-dependent enzymes. It acts as a substrate for NAD biosynthesis, thereby influencing the activity of enzymes that rely on NAD as a cofactor. This includes the inhibition or activation of specific enzymes, leading to changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under standard storage conditions but may degrade under extreme conditions such as high temperature or exposure to light

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance NAD biosynthesis and improve metabolic function. At high doses, it may exhibit toxic or adverse effects, including liver toxicity and oxidative stress . Threshold effects have been observed, indicating a narrow therapeutic window for its use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the NAD salvage pathway and the pyridine nucleotide cycle. It interacts with enzymes such as nicotinamide riboside kinase and nicotinamide mononucleotide adenylyltransferase, which are essential for the conversion of nicotinic acid derivatives into NAD . These interactions affect metabolic flux and the levels of various metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with organic cation transporters (OCTs) and nucleoside transporters, which facilitate its uptake and distribution . These interactions influence its localization and accumulation in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria, where it participates in NAD biosynthesis and other metabolic processes. Targeting signals and post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function .

properties

IUPAC Name

4-methylpyridine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c1-5-2-3-8-4-6(5)7(9)10;/h2-4H,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFCIXWPNMUAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383834
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

94015-05-1
Record name 4-Methylnicotinic acid Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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